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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information and troubleshooting guidance regarding the clinical

trials of Venglustat for Parkinson's disease associated with GBA1 gene mutations (GBA-PD).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the Venglustat clinical trial in GBA-PD?

The Phase 2 MOVES-PD clinical trial investigating Venglustat in GBA-PD patients failed to

meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant beneficial

effect of Venglustat compared to placebo in slowing the progression of motor and non-motor

symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating

Scale (MDS-UPDRS) Parts II and III combined score over 52 weeks.[1]

Q2: Did Venglustat engage its therapeutic target in the clinical trial?

Yes, pharmacodynamic assessments from Part 1 of the MOVES-PD trial demonstrated

successful target engagement. Venglustat, a brain-penetrant glucosylceramide synthase

inhibitor, led to a dose-dependent reduction of its target substrate, glucosylceramide (GL-1), in

both plasma and cerebrospinal fluid (CSF).[3][4][5][6] At the highest dose, a significant

reduction of GL-1 in the CSF was observed, indicating that the drug effectively crossed the

blood-brain barrier and acted on its intended molecular target.[3][4][5][6]

Q3: Were there any safety concerns with Venglustat in the MOVES-PD trial?
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Venglustat demonstrated a satisfactory safety profile in the MOVES-PD trial.[1][3] The

incidence of treatment-emergent adverse events (TEAEs) was similar between the Venglustat
and placebo groups.[1][7] The most common TEAEs reported were constipation and nausea.[1]

Serious TEAEs were reported in an equal percentage of participants in both the Venglustat
and placebo groups.[1]

Q4: What were the key inclusion criteria for patients in the MOVES-PD trial?

The MOVES-PD trial enrolled adults aged 18-80 years with a diagnosis of Parkinson's disease

(Hoehn and Yahr stage ≤2) and one or more GBA1 variants.[1][8] Participants were required to

have had symptoms of PD for at least two years and be on a stable medication regimen.[2]

Troubleshooting Guide
Issue: The therapeutic hypothesis of glucosylceramide reduction did not translate into clinical

benefit. What are the potential explanations?

Complexity of GBA-PD Pathophysiology: The underlying mechanisms of GBA-PD are

complex and may involve more than just the accumulation of glucosylceramide.[9][10] While

GBA1 mutations lead to reduced glucocerebrosidase (GCase) activity and subsequent

substrate accumulation, they also may lead to a toxic gain-of-function of the misfolded

GCase protein and lysosomal dysfunction, which can impair the clearance of alpha-

synuclein.[9][10] It is possible that simply reducing glucosylceramide is insufficient to address

the multifaceted pathology of the disease. There is a bidirectional pathogenic loop where

GCase deficiency and alpha-synuclein accumulation reinforce each other.[11]

Disease Stage and Duration of Treatment: The MOVES-PD trial enrolled patients with early-

stage Parkinson's disease.[1] It is conceivable that by the time of diagnosis, even in early

stages, the neurodegenerative process is too advanced to be significantly modified by

targeting a single pathway over a 52-week period.

Sensitivity of Clinical Endpoints: The primary endpoint was the change in the MDS-UPDRS

Parts II and III score. While this is a standard and validated scale, its sensitivity to detect

subtle changes in disease progression over a one-year timeframe in a genetically selected

population can be debated.[12][13][14] Motor symptoms in Parkinson's disease can have

significant day-to-day variability, which may have masked a potential treatment effect.[13]
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Quantitative Data Summary
Table 1: MOVES-PD Part 2 - Primary Efficacy Endpoint

Parameter
Venglustat
(n=96)

Placebo
(n=105)

Difference
(95% CI)

p-value

Least squares

mean change

from baseline in

MDS-UPDRS

Parts II & III

combined score

at 52 weeks

7.29 (SE 1.36) 4.71 (SE 1.27)
2.58 (-1.10 to

6.27)
0.17

Data sourced from Giladi N, et al. Lancet Neurol. 2023.[1]

Table 2: MOVES-PD Part 2 - Patient Demographics and Baseline Characteristics (Interim

Analysis)

Characteristic Value (N=196)

Mean Age (years) 58.8

Sex (% male) 59.2%

Mean Time Since Diagnosis (years) 4.8

Family History of PD (%) 41.5%

Median Baseline MDS-UPDRS Part II+III Score

(range)
35.0 (7-94)

Baseline MoCA Score ≥26 (%) 77.6%

Baseline MoCA Score 20-25 (%) 22.4%

Data sourced from Peterschmitt MJ, et al. Mov Disord. 2020.[8]
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Table 3: MOVES-PD Part 1 - Safety and Tolerability (Japanese and Non-Japanese

Participants)

Adverse Events (AEs) Venglustat (n=22) Placebo (n=7)

Participants with ≥1 AE (%) 91% 86%

Most Common AEs
Psychiatric, gastrointestinal,

and neurological events

Psychiatric, gastrointestinal,

and neurological events

Serious AEs 0 0

Deaths 0 0

Discontinuations due to AEs 2 (non-Japanese) 0

Data compiled from Peterschmitt MJ, et al. J Parkinsons Dis. 2022 and Neurology. 2020.[3][5]

Experimental Protocols
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor

symptoms of Parkinson's disease.[12][15]

Part II: Motor Experiences of Daily Living: This section is patient-reported and evaluates the

impact of motor symptoms on daily activities. It consists of 13 items, each scored on a 0

(normal) to 4 (severe) scale.[15][16]

Part III: Motor Examination: This section is administered by a trained clinician and involves a

direct examination of the patient's motor function. It includes 18 items with 33 scores, also

rated on a 0 to 4 scale.[15][16]

Administration: In the MOVES-PD trial, the MDS-UPDRS Parts II and III were assessed at

baseline and at various time points throughout the 52-week study period to measure the

change in scores.[1] The assessments were conducted in a standardized manner by trained

raters to ensure consistency across sites.
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Caption: Pathophysiological pathway in GBA-PD and the mechanism of action of Venglustat.
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Caption: Workflow of the MOVES-PD Phase 2 Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Venglustat in GBA-PD Clinical Trials: A Technical
Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608041#why-venglustat-failed-in-gba-pd-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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